[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride
Overview
Description
[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride typically involves the condensation of 4-aminopyrimidine with 4-pyridinecarboxaldehyde, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol, and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the investigation of cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs for treating diseases.
Industry
Industrially, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the formulation of products with specific functions.
Mechanism of Action
The mechanism of action of [4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target and modulating biological pathways. This interaction can lead to various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wide range of reactions and interact with diverse biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(4-pyridin-4-ylpyrimidin-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.2ClH/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8;;/h1-6H,7,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOFORUHSBGWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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